An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights into the process of confirming molecular structures.
Introduction
The precise determination of a chemical structure is a cornerstone of modern drug discovery and development.[1][2] The compound 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, featuring both a substituted pyridine ring and a piperidine moiety, presents a valuable case study for the application of modern spectroscopic techniques. The pyridine and piperidine scaffolds are prevalent in a vast number of pharmacologically active agents, making the unambiguous characterization of their derivatives a critical task.[3][4] This guide will walk through a logical, multi-technique approach to confirming the identity and connectivity of this molecule, emphasizing the causality behind experimental choices and the self-validating nature of a well-executed structural elucidation workflow.
The elucidation process relies on the synergistic application of several analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2][5][6] Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and trustworthy structural assignment.
Proposed Synthetic Pathway
A plausible synthetic route for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is essential for obtaining the analyte and for understanding potential byproducts. A common and effective method for creating such a carbon-carbon bond between a pyridine and a non-aromatic carbocycle is the Suzuki-Miyaura cross-coupling reaction.[4][7][8]
Scheme 1: Proposed Synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
Caption: Proposed Suzuki-Miyaura coupling followed by deprotection.
This pathway involves the coupling of a commercially available boronic acid derivative of 2-methoxypyridine with a suitable piperidine-containing electrophile, followed by the removal of a protecting group from the piperidine nitrogen.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.[2][7]
Theoretical Basis
In electrospray ionization (ESI) mass spectrometry, a soft ionization technique, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The high-resolution mass of this ion allows for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion, providing insights into the molecule's substructures. The fragmentation of piperidine derivatives is well-characterized and often involves α-cleavage and ring fission.[3]
Experimental Protocol: ESI-MS/MS
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Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to facilitate the formation of [M+H]⁺ ions.[3]
-
MS Scan: Acquire a full scan mass spectrum to identify the protonated molecule.
-
MS/MS Scan: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize the collision energy to achieve a rich fragmentation pattern.
Data Interpretation and Predicted Spectrum
For 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine (C₁₂H₁₈N₂O), the expected monoisotopic mass is 206.1419 g/mol .
| Predicted Ion | m/z | Interpretation |
| [M+H]⁺ | 207.1492 | Protonated molecule |
| Fragment 1 | 176.1124 | Loss of the methoxy group (•OCH₃) from the pyridine ring |
| Fragment 2 | 97.1021 | Piperidinemethyl cation, a characteristic fragment from α-cleavage at the piperidine ring |
| Fragment 3 | 108.0813 | Methoxy-picolyl cation, resulting from cleavage of the bond between the methylene bridge and the piperidine ring |
Diagram: Predicted ESI-MS/MS Fragmentation
Caption: Key predicted fragmentation pathways for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the elucidation of organic structures, providing detailed information about the carbon-hydrogen framework of a molecule.[1][9][10]
Theoretical Basis
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy provides analogous information for carbon atoms. The chemical shift (δ) of a nucleus is dependent on its electronic environment. The integration of a ¹H NMR signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. 2D NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm assignments.
Predicted NMR Data and Interpretation
Predicted ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d | 1H | H-6 (pyridine) |
| ~7.45 | dd | 1H | H-4 (pyridine) |
| ~6.70 | d | 1H | H-3 (pyridine) |
| ~3.90 | s | 3H | OCH₃ |
| ~2.95 | m | 2H | H-2', H-6' (piperidine, axial) |
| ~2.50 | d | 2H | CH₂ (bridge) |
| ~2.05 | m | 2H | H-2', H-6' (piperidine, equatorial) |
| ~1.65 | m | 1H | H-4' (piperidine) |
| ~1.50 | m | 2H | H-3', H-5' (piperidine, axial) |
| ~1.25 | m | 2H | H-3', H-5' (piperidine, equatorial) |
| ~1.10 | br s | 1H | NH (piperidine) |
Predicted ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.5 | C-2 (pyridine) |
| ~148.0 | C-6 (pyridine) |
| ~137.5 | C-4 (pyridine) |
| ~128.0 | C-5 (pyridine) |
| ~110.0 | C-3 (pyridine) |
| ~53.0 | OCH₃ |
| ~46.0 | C-2', C-6' (piperidine) |
| ~41.0 | CH₂ (bridge) |
| ~35.0 | C-4' (piperidine) |
| ~32.0 | C-3', C-5' (piperidine) |
Diagram: Structure and Key NMR Correlations
Caption: Structure of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
The predicted chemical shifts are based on the known effects of substituents on pyridine and piperidine rings. The methoxy group at the 2-position of the pyridine ring is strongly electron-donating, shielding the ortho and para positions. The piperidinemethyl substituent at the 5-position will have a smaller electronic effect.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[5]
Theoretical Basis
Different types of chemical bonds and functional groups absorb IR radiation at characteristic frequencies. For 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, key expected vibrations include C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy group, and N-H stretching of the piperidine.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (piperidine) |
| ~3050 | Medium | Aromatic C-H stretch (pyridine) |
| ~2950-2850 | Strong | Aliphatic C-H stretch (piperidine and methylene bridge) |
| ~1600, 1580, 1470 | Strong | C=C and C=N ring stretching (pyridine) |
| ~1250 | Strong | Asymmetric C-O-C stretch (methoxy) |
| ~1030 | Strong | Symmetric C-O-C stretch (methoxy) |
The presence of these characteristic absorption bands provides strong evidence for the presence of the key functional groups within the molecule.
Conclusion
The structural elucidation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula and provides fragmentation data consistent with the proposed structure. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of all atoms. Finally, IR spectroscopy confirms the presence of the expected functional groups. The agreement of the data from these orthogonal techniques provides a high degree of confidence in the final structural assignment. This in-depth guide has outlined the theoretical underpinnings, practical experimental protocols, and data interpretation strategies necessary for the successful structure elucidation of this and similar heterocyclic compounds.
References
- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
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- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
- FUNAAB. (n.d.). EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS) Lecturers.
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- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
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- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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